1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid
Description
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid (CAS: 1082910-24-4) is a structurally complex small molecule characterized by a piperidine-4-carboxylic acid core substituted with an acetamide-linked 3,5-dimethylphenyl group. Its molecular formula is C₁₇H₂₂N₂O₃, with a calculated molecular weight of 302.37 g/mol.
Properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDPAGASIFOFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Data
The table below presents chemical data for 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid:
| Description | Value |
|---|---|
| CAS No. | 1082910-24-4 |
| Product Name | This compound |
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | 1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)17-15(19)10-18-5-3-13(4-6-18)16(20)21/h7-9,13H,3-6,10H2,1-2H3,(H,17,19)(H,20,21) |
| Standard InChIKey | GXDPAGASIFOFIY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)O)C |
| PubChem Compound ID | 28335255 |
| Last Modified | Aug 16 2023 |
Piperidine Synthesis Methods
Various methods exist for synthesizing piperidines, often involving cyclization strategies to form the disubstituted piperidine ring. Some notable approaches include:
- Radical 5-exo cyclization Shipman and co-workers have reported the radical 5-exo cyclization of 2-methylene-N-substituted aziridines containing a phenylselenide group to yield 5-methylene piperidines.
- Palladium-catalyzed allylic amination and Michael addition Desmaële and co-workers have developed an alternative route to 5-methylenepiperidines involving sequential palladium-catalyzed allylic amination and Michael addition.
- Cyclization of 6-oxoamino acids Davis and co-workers have developed a method for synthesizing 6-oxoamino acids, which can be cyclized to give piperidines.
- Sharpless asymmetric dihydroxylation (AD) reaction Takahata and Shimizu applied the Sharpless asymmetric dihydroxylation (AD) reaction to the synthesis of enantiomerically pure 6-methylpipecolic acid.
- Enamine Method A strategy for the synthesis of methyl 3(5)-( N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates via the enamine method involves preparing β-keto esters by treating N-Boc protected piperidine acids with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), followed by methanolysis of the Meldrum’s acid adduct. The resulting compounds are treated with N, N-dimethylformamide dimethyl acetal.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like halides, amines, and organometallic compounds under conditions such as heating or catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of 290.36 g/mol. Its structure comprises a piperidine ring substituted with a carboxylic acid group and an oxoethyl moiety linked to a dimethylphenylamino group. The structural formula is represented as follows:\text{1 2 3 5 Dimethylphenyl amino 2 oxoethyl}piperidine-4-carboxylicacid}
Anticancer Activity
Recent studies have indicated that compounds similar to 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives containing piperidine and phenyl groups have shown efficacy against various cancer cell lines, including breast and prostate cancers. The presence of the dimethylphenyl group is hypothesized to enhance the compound's interaction with biological targets involved in tumor growth inhibition.
Anticonvulsant Properties
Research has demonstrated that certain piperidine derivatives possess anticonvulsant activity. The structural features of this compound may contribute to its potential in treating epilepsy or seizure disorders by modulating neurotransmitter systems.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Starting with appropriate amines and carbonyl compounds to form the piperidine structure.
- Substitution Reactions : Introducing the dimethylphenyl group through electrophilic aromatic substitution techniques.
- Carboxylic Acid Formation : Utilizing carboxylation methods to introduce the carboxylic acid functionality at the 4-position of the piperidine ring.
Case Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers synthesized a series of piperidine derivatives, including variations of this compound. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Studies
Another investigation focused on the neuropharmacological effects of this compound and its analogs, revealing promising anticonvulsant activity in rodent models. The study highlighted the importance of specific substitutions on the piperidine ring that enhanced efficacy while reducing side effects .
Mechanism of Action
The mechanism by which 1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (CAS: Not provided in evidence, referenced in ) and other piperidine-derived carboxylic acids. Below is a detailed comparison based on physicochemical properties, synthetic routes, and predicted bioactivity:
Table 1: Key Comparative Properties
Structural and Functional Insights:
- Substituent Effects : The 3,5-dimethylphenyl acetamide group in the target compound introduces significant hydrophobicity compared to the ethoxycarbonyl group in the analog. This likely reduces aqueous solubility (Log S) but may enhance binding to hydrophobic enzyme pockets.
- Bioactivity Predictions : The ethoxycarbonyl analog is reported to exhibit high gastrointestinal (GI) absorption but low blood-brain barrier (BBB) penetration due to its polar carboxylic acid group . The target compound’s larger size and additional amide group may further restrict BBB penetration, though its aryl group could improve affinity for peripheral targets (e.g., kinases or GPCRs).
- Synthetic Accessibility : The ethoxycarbonyl derivative is synthesized via straightforward carboxylation under basic conditions (e.g., NaOH/Na₂CO₃) . In contrast, the target compound likely requires more complex steps, such as amide coupling between piperidine-4-carboxylic acid derivatives and 3,5-dimethylphenyl isocyanate or activated esters.
Research Findings and Limitations
Physicochemical Data : While the ethoxycarbonyl analog has well-documented properties (e.g., Log S, TPSA), experimental data for the target compound is absent in the provided evidence. Predictions are based on structural extrapolation and computational models.
Biological Relevance : Piperidine-carboxylic acid derivatives are frequently explored as protease inhibitors or allosteric modulators. The target compound’s aryl amide group aligns with motifs seen in kinase inhibitors (e.g., JAK/STAT pathway drugs), though specific target validation is needed.
Synthetic Challenges : The absence of detailed synthetic protocols for the target compound in the evidence highlights a gap. Its preparation may require optimization of coupling reagents (e.g., HATU, EDCI) and protection/deprotection strategies for the carboxylic acid group.
Biological Activity
1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid (CAS: 1082910-24-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22N2O3
- Molecular Weight : 290.37 g/mol
- IUPAC Name : 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxylic acid
- Purity : 95% .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The piperidine ring is known for its role in modulating neurotransmitter systems and has been associated with several pharmacological effects.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Piperidine derivatives have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
Antibacterial Activity
Piperidine compounds have demonstrated antibacterial properties against a range of pathogens. Studies have shown that modifications in the piperidine structure can enhance antibacterial efficacy. For example, derivatives similar to this compound have been tested against strains like Staphylococcus aureus and Escherichia coli, showing significant inhibition .
Case Studies and Experimental Data
A number of studies have investigated the biological activities of related piperidine compounds:
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and clinical efficacy will be crucial for developing this compound into a viable therapeutic agent.
Q & A
Q. Table 1: Example Synthesis Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | EDCI, HOBt, DCM, RT | Amide bond formation |
| Quenching | Saturated NaHCO₃ | Neutralize excess acid |
| Extraction | Ethyl acetate | Isolate product |
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine ring conformation, amide bond presence, and methyl group positions. DMSO-d₆ is preferred for solubility .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>98%) and detect impurities .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and identifies byproducts .
Advanced: How can computational modeling elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs or enzymes). Parameterize force fields (AMBER/CHARMM) for accurate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to study conformational stability and binding kinetics .
- QM/MM Calculations : Analyze electronic interactions at active sites, focusing on the amide and carboxylic acid moieties .
Advanced: How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain efficacy discrepancies .
- Cross-Species Comparisons : Test in murine vs. human primary cells to identify species-specific effects .
Advanced: What is the mechanistic basis for its reactivity in nucleophilic environments?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., thiols) via UV-Vis spectroscopy. The oxoethyl group is highly electrophilic, facilitating nucleophilic attack .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the amide bond .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to optimize synthetic yield using design of experiments (DoE)?
Methodological Answer:
Q. Table 2: DoE Variable Ranges
| Variable | Low | High |
|---|---|---|
| Temperature | 20°C | 60°C |
| Solvent | DCM | DMF |
| Catalyst | 1 eq | 1.5 eq |
Advanced: How to interpret conflicting spectral data (e.g., NMR vs. LC-MS)?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating ¹H-¹³C shifts .
- High-Resolution MS : Differentiate between isobaric impurities (e.g., methyl vs. ethyl adducts) .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may skew LC-MS results .
Basic: What strategies address solubility challenges in formulation?
Methodological Answer:
- Co-Solvents : Use DMSO/PEG400 mixtures (10–20% v/v) for in vitro studies .
- Salt Formation : React with sodium hydroxide to form a water-soluble carboxylate salt .
- Nanoparticle Encapsulation : Use PLGA polymers to enhance bioavailability in vivo .
Advanced: How does its bioactivity compare to structural analogs?
Methodological Answer:
- SAR Studies : Replace the 3,5-dimethylphenyl group with halogenated analogs to assess potency changes .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs using Schrödinger Suite .
- In Vivo PK/PD : Compare AUC and Cmax in rodent models to rank derivatives by efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
